molecular formula C12H11ClN2O4S B12451681 Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate

Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate

Cat. No.: B12451681
M. Wt: 314.75 g/mol
InChI Key: GFKXEJPTOMRFEA-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate is a chemical compound with a complex structure that includes a benzothiophene ring, a chloro substituent, and a methoxy group.

Preparation Methods

The synthesis of Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H11ClN2O4S

Molecular Weight

314.75 g/mol

IUPAC Name

methyl N-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]carbamate

InChI

InChI=1S/C12H11ClN2O4S/c1-18-6-3-4-7-8(5-6)20-10(9(7)13)11(16)14-15-12(17)19-2/h3-5H,1-2H3,(H,14,16)(H,15,17)

InChI Key

GFKXEJPTOMRFEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)OC)Cl

Origin of Product

United States

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